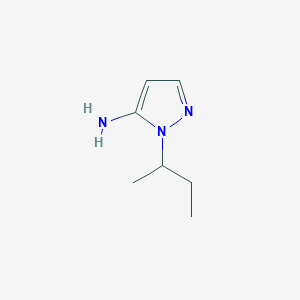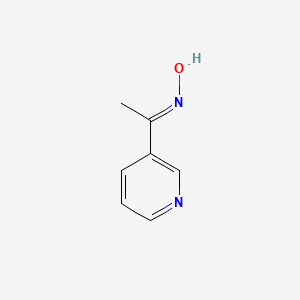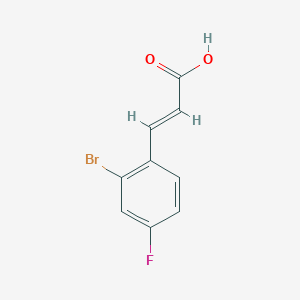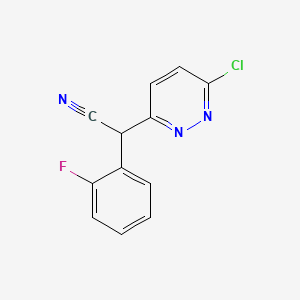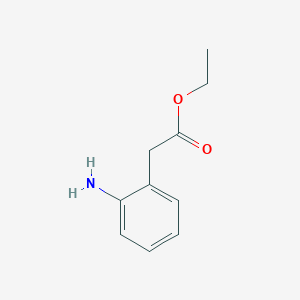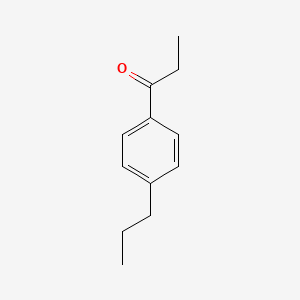
1-(4-丙基苯基)丙酮
描述
1-(4-Propylphenyl)propan-1-one is a chemical compound with the molecular formula C12H16O . It has a molecular weight of 176.25 g/mol . The IUPAC name for this compound is 1-(4-propylphenyl)propan-1-one .
Molecular Structure Analysis
The InChI code for 1-(4-Propylphenyl)propan-1-one is 1S/C12H16O/c1-3-5-10-6-8-11(9-7-10)12(13)4-2/h6-9H,3-5H2,1-2H3 . The Canonical SMILES representation is CCCC1=CC=C(C=C1)C(=O)CC .Physical And Chemical Properties Analysis
1-(4-Propylphenyl)propan-1-one has a molecular weight of 176.25 g/mol . It has a XLogP3-AA value of 3.4, indicating its lipophilicity . The compound has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has 4 rotatable bonds . The topological polar surface area is 17.1 Ų . The compound has a complexity of 155 .科学研究应用
Medicine: Potential Therapeutic Agent Synthesis
“1-(4-Propylphenyl)propan-1-one” may serve as a precursor in the synthesis of various therapeutic agents. Its chemical structure could be modified to produce analogs that interact with biological targets, potentially leading to the development of new medications. Research in this area focuses on the compound’s reactivity and the feasibility of introducing functional groups that can enhance its medicinal properties .
Materials Science: Advanced Polymer Development
In materials science, this compound could be utilized in the creation of advanced polymers. Its phenyl group makes it a candidate for incorporation into polymer chains, which could result in materials with improved strength, flexibility, or other desirable properties. Studies might explore polymerization reactions involving “1-(4-Propylphenyl)propan-1-one” to develop new types of plastics or resins .
Environmental Science: Pollutant Degradation Studies
The environmental applications of “1-(4-Propylphenyl)propan-1-one” could include its use in studying the degradation of pollutants. Its structural similarity to certain organic contaminants could make it a useful model compound in understanding how such pollutants break down in the environment .
Analytical Chemistry: Chromatography Standards
This compound’s unique chemical signature allows it to be used as a standard in chromatographic analysis. By comparing the retention time and behavior of “1-(4-Propylphenyl)propan-1-one” with unknown samples, researchers can identify and quantify various substances within a mixture .
Pharmacology: Drug Interaction Research
In pharmacology, “1-(4-Propylphenyl)propan-1-one” could be investigated for its interactions with drug-metabolizing enzymes. This research could provide insights into how drugs are processed in the body and how this compound might affect the metabolism of other pharmaceuticals .
Biochemistry: Enzyme Inhibition Studies
The biochemistry field might explore “1-(4-Propylphenyl)propan-1-one” as a potential enzyme inhibitor. Its structure could allow it to bind to active sites of certain enzymes, thereby inhibiting their function. This could be particularly useful in the study of disease mechanisms where enzyme activity is a key factor .
Agriculture: Pesticide Formulation
In agriculture, there’s potential for “1-(4-Propylphenyl)propan-1-one” to be used in the formulation of pesticides. Its chemical properties might be effective in pest control, and research could focus on its safety and efficacy as an agricultural chemical .
Food Science: Flavor and Fragrance Additive
Lastly, “1-(4-Propylphenyl)propan-1-one” could be explored as a flavor or fragrance additive in food science. Its molecular structure suggests that it could contribute to the sensory qualities of food and beverage products. Studies would need to assess its safety for consumption and its sensory impact .
属性
IUPAC Name |
1-(4-propylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-5-10-6-8-11(9-7-10)12(13)4-2/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSYYILHBJMPTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396182 | |
| Record name | 1-(4-propylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Propylphenyl)propan-1-one | |
CAS RN |
56147-30-9 | |
| Record name | 1-(4-propylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3,5-bis(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B1275370.png)


![4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275373.png)
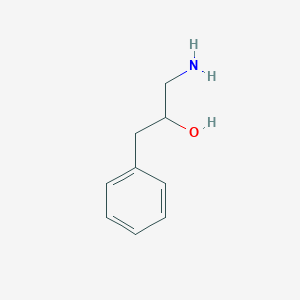
![1-{2-[(Benzoyloxy)imino]cyclohexyl}-2,4-dinitrobenzene](/img/structure/B1275375.png)
![4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275376.png)
